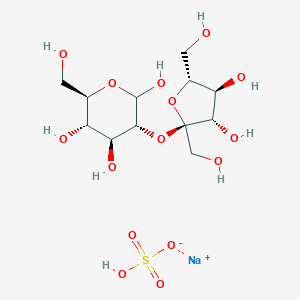
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, compd. with sodium hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, compd. with sodium hydrogen sulfate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as "sucrose octasulfate" and is a sulfated derivative of sucrose.
Wirkmechanismus
The exact mechanism of action of sucrose octasulfate is not fully understood, but it is believed to inhibit viral replication by interfering with the attachment of the virus to host cells. Sucrose octasulfate has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Sucrose octasulfate has been shown to have various biochemical and physiological effects on the human body. Studies have shown that sucrose octasulfate can reduce the levels of pro-inflammatory cytokines in the blood, which can help to alleviate symptoms of inflammation. Sucrose octasulfate has also been shown to have anticoagulant properties and can inhibit the formation of blood clots.
Vorteile Und Einschränkungen Für Laborexperimente
Sucrose octasulfate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also soluble in water, which makes it easy to prepare solutions for experiments. However, sucrose octasulfate has some limitations for lab experiments. It can be expensive to synthesize, and the purity of the compound can vary depending on the synthesis method used.
Zukünftige Richtungen
There are several potential future directions for research on sucrose octasulfate. One area of interest is the development of new antiviral drugs based on sucrose octasulfate. Another area of interest is the use of sucrose octasulfate in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, there is potential for the use of sucrose octasulfate in environmental applications such as water treatment.
Conclusion:
Sucrose octasulfate is a unique and promising compound that has potential applications in various fields such as medicine, biotechnology, and environmental science. Further research is needed to fully understand the mechanism of action and potential applications of sucrose octasulfate. However, the current research suggests that sucrose octasulfate has significant potential for the development of new antiviral drugs and the treatment of inflammatory diseases.
Synthesemethoden
Sucrose octasulfate is synthesized by the reaction of sucrose with sulfuric acid. The reaction produces a mixture of sulfated sucrose derivatives, which are then separated and purified using various methods such as chromatography or recrystallization. The final product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Sucrose octasulfate has been extensively studied for its potential applications in various fields such as medicine, biotechnology, and environmental science. One of the most promising applications of sucrose octasulfate is in the treatment of viral infections. Studies have shown that sucrose octasulfate has antiviral properties and can inhibit the replication of various viruses such as herpes simplex virus, human immunodeficiency virus (HIV), and cytomegalovirus.
Eigenschaften
CAS-Nummer |
17010-02-5 |
|---|---|
Molekularformel |
C12H23NaO15S |
Molekulargewicht |
462.36 g/mol |
IUPAC-Name |
sodium;(3R,4S,5S,6R)-3-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;hydrogen sulfate |
InChI |
InChI=1S/C12H22O11.Na.H2O4S/c13-1-4-6(16)8(18)9(11(20)21-4)23-12(3-15)10(19)7(17)5(2-14)22-12;;1-5(2,3)4/h4-11,13-20H,1-3H2;;(H2,1,2,3,4)/q;+1;/p-1/t4-,5-,6-,7-,8+,9-,10+,11?,12-;;/m1../s1 |
InChI-Schlüssel |
ADBDDOLBTRTZBF-AVJPBIAESA-M |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O.OS(=O)(=O)[O-].[Na+] |
SMILES |
C(C1C(C(C(C(O1)O)OC2(C(C(C(O2)CO)O)O)CO)O)O)O.OS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)OC2(C(C(C(O2)CO)O)O)CO)O)O)O.OS(=O)(=O)[O-].[Na+] |
Synonyme |
sucrose hydrogen sulfate sucrose sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide](/img/structure/B231992.png)








![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)

